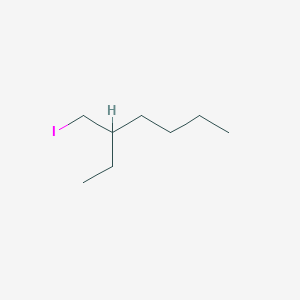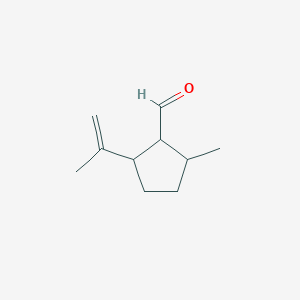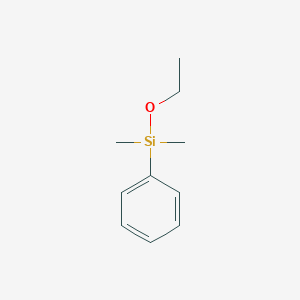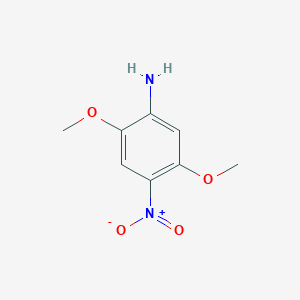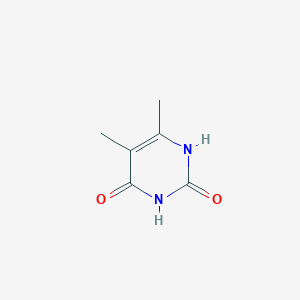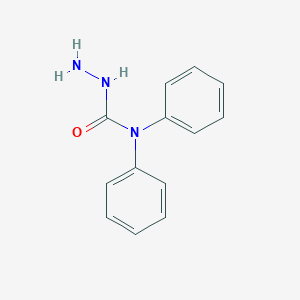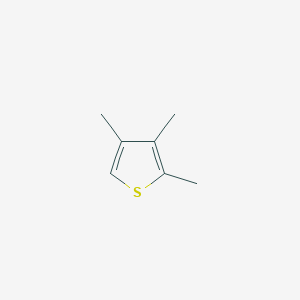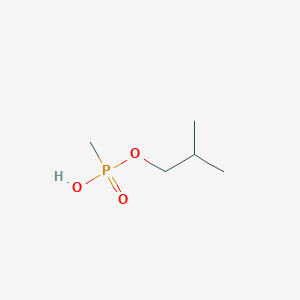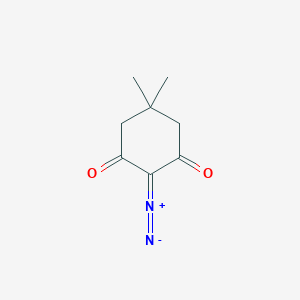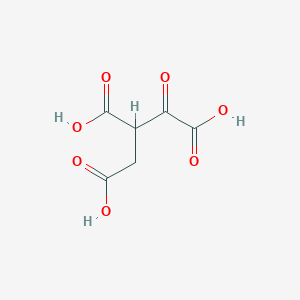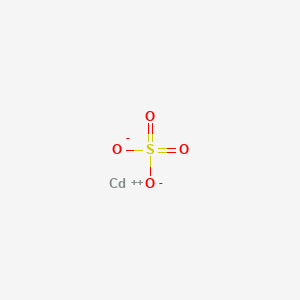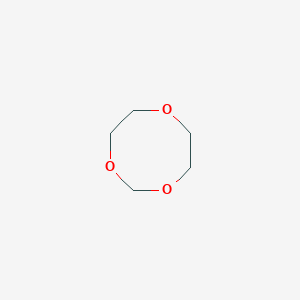
1,3,6-Trioxocane
概要
説明
1,3,6-Trioxocane, also known as Diethylene glycol formal or Diglycol formal, is a chemical compound with the molecular formula C5H10O3 . It has an average mass of 118.131 Da and a monoisotopic mass of 118.062996 Da .
Synthesis Analysis
2-Methylene-1,3,6-trioxocane (MTC) can be polymerized via ring-opening in the presence of a radical initiator . The obtained polyester is biodegradable . MTC can also copolymerize with various vinyl monomers such as styrene, vinyl acetate, methyl vinyl ketone, N-vinyl-2-pyrrolidone, N-isopropyl acrylamide, and maleic anhydride .Molecular Structure Analysis
The molecular structure of 1,3,6-Trioxocane can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The radical polymerizations of 2-methylene-1,3,6-trioxocane (MTC) and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) were investigated, where different radical initiation, termination, and transfer pathways were observed .Physical And Chemical Properties Analysis
For 1,3,6-Trioxocane, the NIST/TRC Web Thermo Tables (WTT) contains critically evaluated recommendations for various properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, entropy, viscosity, thermal conductivity, and enthalpy of formation .科学的研究の応用
Chromatographic Analysis
1,3,6-Trioxocane has been utilized in chromatographic analysis. Pasch et al. (1992) demonstrated the separation of benzyloxy-terminated oligo (1,3,6-trioxocane)s into single molar mass components using supercritical fluid chromatography. This method enabled the simultaneous determination of molar mass and functionality type distribution from one chromatogram (Pasch, Krüger, Much, & Just, 1992).
Polymerization Studies
Xu, Lillya, and Chien (1987) reinvestigated the polymerization of 1,3,6-trioxocane, observing the formation of high molecular weight linear polymers without an introduction period. The study highlighted the influence of substituents on polymerizability, noting that 2-butyl-1,3,6-trioxocane polymerizes at a faster rate than trioxocane under identical conditions (Xu, Lillya, & Chien, 1987).
Synthesis of Thermosensitive Polymers
Hiraguri and Tokiwa (2002) focused on synthesizing thermosensitive polymers with enzymatic degradability by copolymerizing 2-methylene-1,3,6-trioxocane and N-isopropylacrylamide. Their research highlighted the potential of 1,3,6-trioxocane in creating environmentally responsive materials (Hiraguri & Tokiwa, 2002).
Thermodynamic Analysis
Busfield and Lee (1975) studied the equilibrium between gaseous monomer and amorphous polymer of 1,3,6-trioxocane. They calculated the thermodynamic values for polymerization, contributing to a better understanding of the polymer's formation and stability (Busfield & Lee, 1975).
Biodegradable Polymer Synthesis
Hiraguri and Tokiwa (2010) explored the ring-opening polymerization of 1,3,6-trioxocane for the synthesis of biodegradable polymers. They demonstrated the ability to incorporate ester groups into polymer backbones, creating materials with functionalities like water-solubility and thermosensitivity (Hiraguri & Tokiwa, 2010).
Enzymatic Degradability
Further research by Hiraguri and Tokiwa in 2001 and 2004 showed the potential of 1,3,6-trioxocane in creating polymers with enzymatic degradability, emphasizing its utility in environmentally-friendly applications (Hiraguri & Tokiwa, 2001); (Hiraguri & Tokiwa, 2004).
Safety And Hazards
将来の方向性
The radical ring-opening polymerization of cyclic ketene acetals like 1,3,6-Trioxocane provides a chain-growth polymerization pathway for polyester synthesis . This method could be used to create various biodegradable polymers with ester groups introduced into the backbone that exhibit certain functionalities . This could be a promising direction for future research and development in the field of biodegradable polymers .
特性
IUPAC Name |
1,3,6-trioxocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-7-5-8-4-2-6-1/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGGMPIKOZAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-53-0 | |
| Record name | 1,3,6-Trioxocane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00170393 | |
| Record name | 1,3,6-Trioxocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trioxocane | |
CAS RN |
1779-19-7 | |
| Record name | 1,3,6-Trioxocane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol formal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trioxocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6-trioxocane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL FORMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/561U3X799V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
2‐Methylene‐1,3,6‐trioxocane (MTC) and maleic anhydride (MA) were copolymerized in the presence of a radical initiator. Elemental analysis suggested that the obtained …
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



